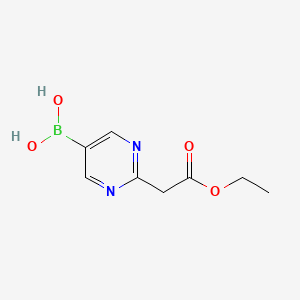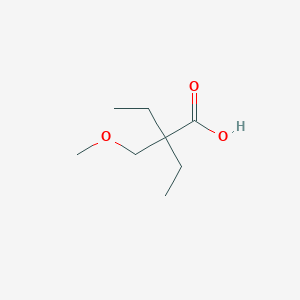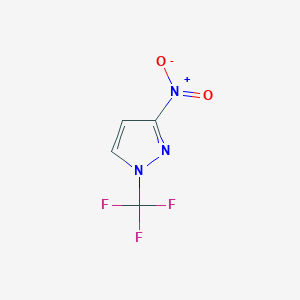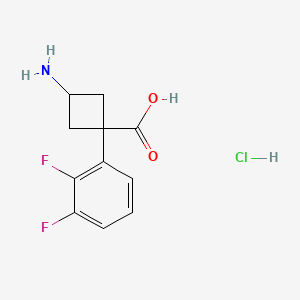
5-Pyrimidinethiol, 2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)pyrimidine-5-thiol is a heterocyclic compound characterized by a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and a thiol group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)pyrimidine-5-thiol typically involves cyclization reactions. One common method is the [4+2] cyclization of 2-trifluoromethyl 1,3-diazabutadienes . Another approach involves the direct interaction of 2-halo derivatives with sulfur-containing reagents . These reactions are often carried out under mild conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for 2-(trifluoromethyl)pyrimidine-5-thiol are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and optimized reaction conditions to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)pyrimidine-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different sulfur-containing derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Trifluoromethyl)pyrimidine-5-thiol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(trifluoromethyl)pyrimidine-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
Uniqueness
2-(Trifluoromethyl)pyrimidine-5-thiol is unique due to the specific positioning of the trifluoromethyl and thiol groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiol group provides reactive sites for further chemical modifications .
Propriétés
Formule moléculaire |
C5H3F3N2S |
|---|---|
Poids moléculaire |
180.15 g/mol |
Nom IUPAC |
2-(trifluoromethyl)pyrimidine-5-thiol |
InChI |
InChI=1S/C5H3F3N2S/c6-5(7,8)4-9-1-3(11)2-10-4/h1-2,11H |
Clé InChI |
NZDHMQXRTDJDPU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C(F)(F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)

![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
amine hydrochloride](/img/structure/B13455350.png)
![2-Azaspiro[3.6]decane](/img/structure/B13455356.png)
![benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)

![1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B13455373.png)
amine hydrochloride](/img/structure/B13455375.png)
![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B13455376.png)
![Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate](/img/structure/B13455381.png)
![O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride](/img/structure/B13455383.png)
